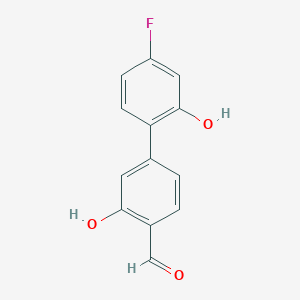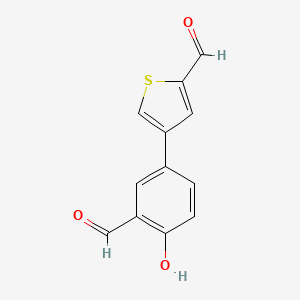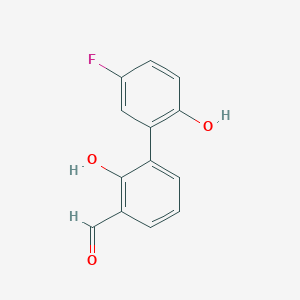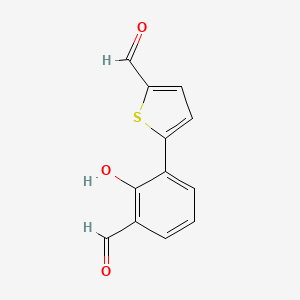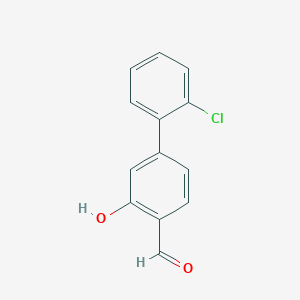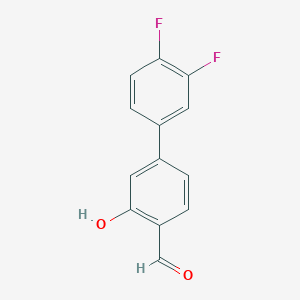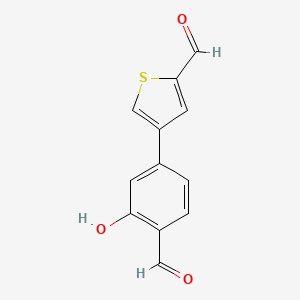
5-(2-Formylthiophen-4-yl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% (5-FTP-95) is a phenolic compound used in a variety of scientific research applications. It is a highly reactive and versatile compound, making it a valuable tool in the lab. 5-FTP-95 has been studied for its ability to act as a catalyst in a variety of chemical reactions, as well as its potential to be used as a precursor for other compounds. In addition, 5-FTP-95 has been studied for its biochemical and physiological effects, and its ability to act as a potential therapeutic agent.
Scientific Research Applications
5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% has been studied for its potential to act as a catalyst in a variety of chemical reactions. In particular, it has been studied for its potential to catalyze the formation of substituted phenols, which can be used as precursors for other compounds. In addition, 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% has been studied for its potential to act as an antioxidant, as well as its potential to act as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% is not yet fully understood. However, it is known that 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% acts as a catalyst in a variety of chemical reactions, and is able to facilitate the formation of substituted phenols. In addition, it is believed that 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% has the potential to act as an antioxidant, as well as a potential therapeutic agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% are not yet fully understood. However, it is believed that 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% has the potential to act as an antioxidant, as well as a potential therapeutic agent. In particular, 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% has been studied for its potential to act as a potential anti-inflammatory agent and to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% in lab experiments is its versatility and reactivity. 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% is highly reactive and can be used as a catalyst in a variety of chemical reactions. In addition, 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% can be used as a precursor for other compounds, and has the potential to act as an antioxidant and a potential therapeutic agent. However, there are some limitations to using 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% in lab experiments. For example, the mechanism of action of 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% is not yet fully understood, and its biochemical and physiological effects are still being studied.
Future Directions
There are a number of potential future directions for the study of 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95%. For example, further research could be conducted to better understand the mechanism of action of 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% and its biochemical and physiological effects. In addition, further research could be conducted to explore the potential of 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% to act as an antioxidant and a potential therapeutic agent. Finally, further research could be conducted to explore the potential of 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% to act as a catalyst in a variety of chemical reactions.
Synthesis Methods
5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% can be synthesized using a variety of methods, including the Wittig reaction. The Wittig reaction involves the reaction of a carbonyl compound with a phosphonium salt, resulting in the formation of an alkene. In the case of 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95%, the Wittig reaction is used to form the desired product from a reaction between 2-formylthiophen-4-yl bromide and 2-formylphenol. This reaction can be carried out in the presence of a base, such as sodium hydride, and a catalyst, such as triphenylphosphine.
properties
IUPAC Name |
4-(4-formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-5-9-2-1-8(4-12(9)15)10-3-11(6-14)16-7-10/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHPDWPWURBWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C2)C=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685113 |
Source


|
| Record name | 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261994-89-1 |
Source


|
| Record name | 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

